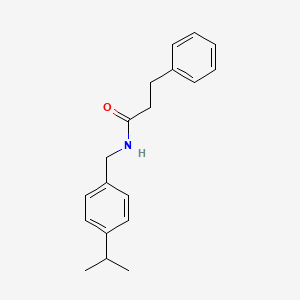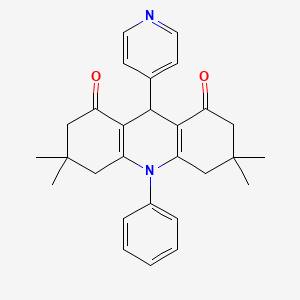![molecular formula C14H15ClN2O2S B11117506 1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide](/img/structure/B11117506.png)
1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide typically involves the reaction of 2-chlorobenzylamine with 4-pyridyl ethylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions, often involving a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1-(4-pyridinyl)ethanone
- 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone
- 3-(4-chlorophenyl)-1-pyridin-4-yl-propenone
Uniqueness
1-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H15ClN2O2S/c1-11(12-6-8-16-9-7-12)17-20(18,19)10-13-4-2-3-5-14(13)15/h2-9,11,17H,10H2,1H3 |
InChI Key |
GQVYHLIFKGZAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(3-Chlorobenzyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B11117423.png)
![N-[(2E)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B11117428.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B11117430.png)
![4-oxo-4-({3-[(propan-2-yloxy)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)butanoic acid](/img/structure/B11117431.png)
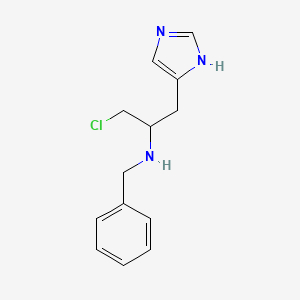
![(4-methoxyphenyl)[3-(4-methoxyphenyl)-6,6-dimethyl-6,7-dihydropyrano[4,3-c]pyrazol-2(4H)-yl]methanone](/img/structure/B11117438.png)
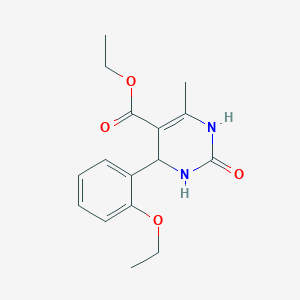
![N-[2-(morpholin-4-yl)ethyl]-3,3-diphenylpropanamide](/img/structure/B11117450.png)
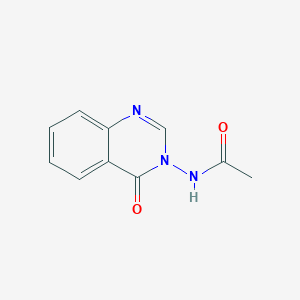
![1-(2-methoxyethyl)-2-[(3-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11117478.png)

